molecular formula C12H18BrNO B15243420 2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol

2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol

Cat. No.: B15243420
M. Wt: 272.18 g/mol
InChI Key: ABFIEPKPXNNEEW-UHFFFAOYSA-N
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Description

2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol is an organic compound with the molecular formula C12H18BrNO This compound features a brominated aromatic ring, a butanol chain, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol typically involves the reaction of 4-bromo-3-methylbenzylamine with butanal in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aromatic ring can be reduced to form a cyclohexane derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of 2-{[(4-Bromo-3-methylphenyl)methyl]amino}butanone.

    Reduction: Formation of 2-{[(4-Bromo-3-methylcyclohexyl)methyl]amino}butan-1-ol.

    Substitution: Formation of 2-{[(4-Hydroxy-3-methylphenyl)methyl]amino}butan-1-ol.

Scientific Research Applications

2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on cellular processes and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties, including neuroprotective effects and modulation of neurotransmitter systems.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist of various receptors, such as serotonin 5-HT2A and dopamine D2 receptors. These interactions can lead to changes in mood, behavior, and neuroprotection by modulating neurotransmitter levels in the brain.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-3-methylphenoxy)ethan-1-amine: A derivative of the phenylethylamine class, used in scientific research for its effects on the central nervous system.

    4-Bromo-3-methylphenol: Used in the synthesis of various organic compounds and as an intermediate in chemical reactions.

Uniqueness

2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol is unique due to its combination of a brominated aromatic ring, an amino group, and a butanol chain. This structure allows it to participate in a wide range of chemical reactions and interact with multiple biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

2-[(4-bromo-3-methylphenyl)methylamino]butan-1-ol

InChI

InChI=1S/C12H18BrNO/c1-3-11(8-15)14-7-10-4-5-12(13)9(2)6-10/h4-6,11,14-15H,3,7-8H2,1-2H3

InChI Key

ABFIEPKPXNNEEW-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=CC(=C(C=C1)Br)C

Origin of Product

United States

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